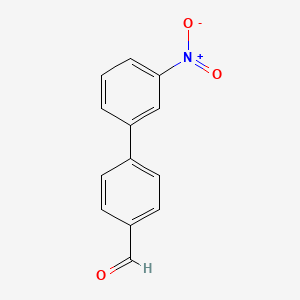

4-(3-Nitrophenyl)benzaldehyde

Übersicht

Beschreibung

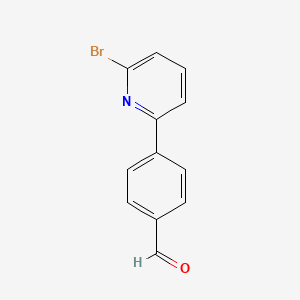

4-(3-Nitrophenyl)benzaldehyde is a chemical compound with the molecular formula C13H9NO3 . It is used for research and development purposes .

Chemical Reactions Analysis

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, convenient benchmark reaction .Physical And Chemical Properties Analysis

4-(3-Nitrophenyl)benzaldehyde is a solid substance . It has a molecular weight of 227.22 . The compound is used for research and development purposes and is not intended for medicinal, household, or other uses .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Properties

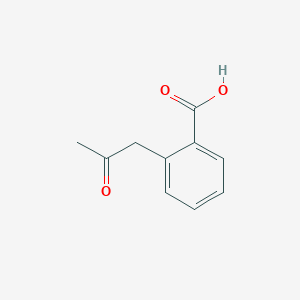

- Molecular Structure Analysis: The molecular structure of related compounds like 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde reveals planar and parallel benzaldehyde and nitroaniline fragments, linked through an ethylene bridge. This provides insights into the structural properties and stability of similar nitrophenyl benzaldehyde derivatives (Clegg et al., 1999).

Chemical Reactions and Synthesis

- Selective Synthesis of Epoxy-amides: Reactions involving 3-nitro-benzaldehyde demonstrate selective synthesis processes, yielding trans-3-phenyl-2,3-glycidamide derivatives in good yields, indicating the potential of nitrophenyl benzaldehydes in specific synthetic routes (Fernández et al., 1990).

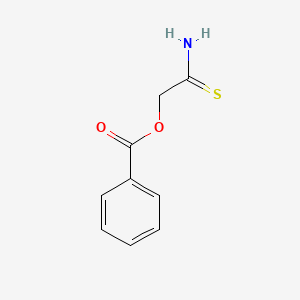

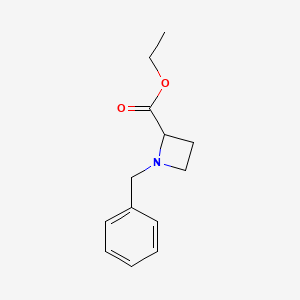

- Reductive Monoalkylation: Research has explored the reductive monoalkylation of ethyl (4-methoxy-3-nitrophenyl) acetate, highlighting the application of similar nitro aryl compounds in producing secondary benzyl amino aryls in mostly good yields (Sydnes et al., 2008).

Photocatalysis and Photoreactions

- Photocatalytic Applications: Studies on graphitic carbon nitride modified for selective synthesis of benzaldehyde from benzyl alcohol demonstrate the role of similar aldehydes in photocatalytic processes, suggesting the potential of 4-(3-Nitrophenyl)benzaldehyde in environmentally friendly photocatalysis (Lima et al., 2017).

- Solid Phase Aldehyde Synthesis: A study of the photochemical generation of benzaldehyde from anthraquinone derivatives indicates the feasibility of photochemically producing aldehydes like 4-(3-Nitrophenyl)benzaldehyde in solid-supported phases (Blankespoor et al., 2002).

Safety And Hazards

The safety data sheet for 4-(3-Nitrophenyl)benzaldehyde suggests that it should be handled with care. In case of inhalation, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . In case of ingestion, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

Eigenschaften

IUPAC Name |

4-(3-nitrophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNUEQVVKNIIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

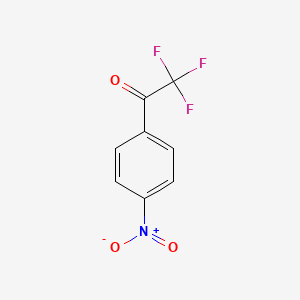

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458364 | |

| Record name | 4-(3-nitrophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Nitrophenyl)benzaldehyde | |

CAS RN |

411206-92-3 | |

| Record name | 4-(3-nitrophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.